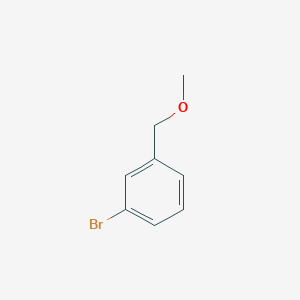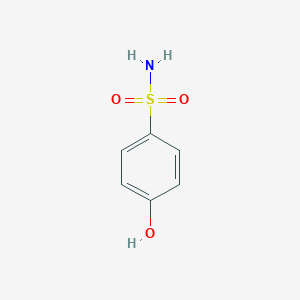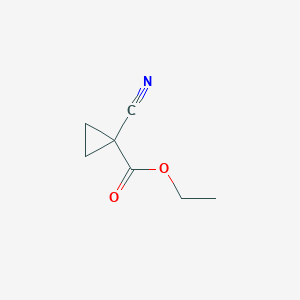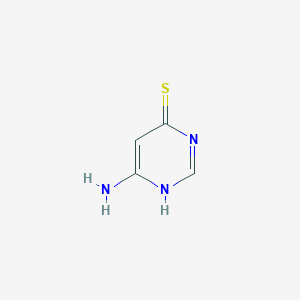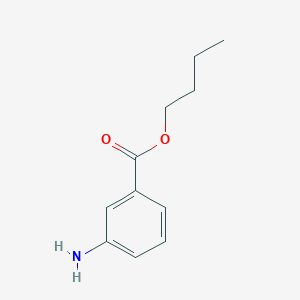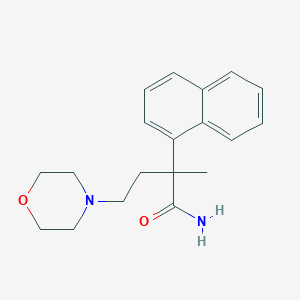
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)-, also known as BNM, is a synthetic compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has been found to have several biochemical and physiological effects.
作用機序
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- inhibits HDAC enzymes by binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of acetylated histones, which can alter the expression of genes involved in different cellular processes. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
生化学的および生理学的効果
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to have several biochemical and physiological effects. It has been shown to increase the acetylation of histones in cells, leading to changes in gene expression. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has also been found to induce apoptosis and cell cycle arrest in cancer cells. Additionally, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to have anti-inflammatory effects and has been used to study the role of HDACs in inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in lab experiments is its potency as an HDAC inhibitor. This makes it a useful tool for studying the role of HDACs in different cellular processes. However, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has some limitations, including its solubility and stability. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is poorly soluble in water, which can make it difficult to work with in some experiments. Additionally, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is unstable in solution and can degrade over time, leading to inconsistent results.
将来の方向性
There are several future directions for the use of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in scientific research. One potential direction is the development of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- as an anticancer agent. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further development. Another potential direction is the use of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in the study of inflammatory diseases. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to have anti-inflammatory effects and could be used to study the role of HDACs in these diseases. Finally, the development of new methods for synthesizing Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- could improve its solubility and stability, making it easier to work with in lab experiments.
Conclusion:
In conclusion, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is a synthetic compound that has been used in scientific research for various purposes. It has been synthesized using different methods and has been found to have several biochemical and physiological effects. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is a potent inhibitor of HDAC enzymes and has been used to study the role of HDACs in different cellular processes. While Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has some limitations, including its solubility and stability, it has several potential future directions for use in scientific research.
合成法
The synthesis of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- can be achieved using different methods. One of the most common methods is the reaction of 2-methyl-4-nitrophenol with 1-naphthylamine in the presence of morpholine and a catalytic amount of copper(II) acetate. This method yields Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in good yields and high purity.
科学的研究の応用
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been used in scientific research for various purposes. It has been found to be a potent inhibitor of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been used to study the role of HDACs in different cellular processes, including cell differentiation, apoptosis, and cell cycle regulation.
特性
CAS番号 |
1506-01-0 |
|---|---|
製品名 |
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- |
分子式 |
C19H24N2O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
2-methyl-4-morpholin-4-yl-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C19H24N2O2/c1-19(18(20)22,9-10-21-11-13-23-14-12-21)17-8-4-6-15-5-2-3-7-16(15)17/h2-8H,9-14H2,1H3,(H2,20,22) |
InChIキー |
KQPCUJSGFVRMQT-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
正規SMILES |
CC(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
同義語 |
α-Methyl-α-(2-morpholinoethyl)-1-naphthaleneacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



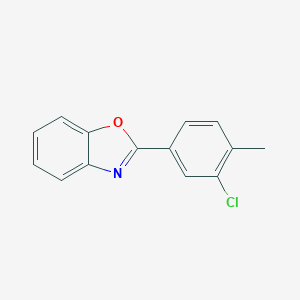
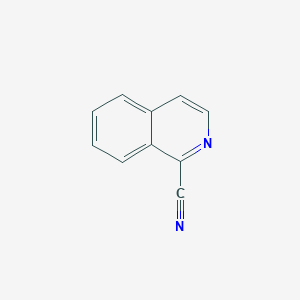

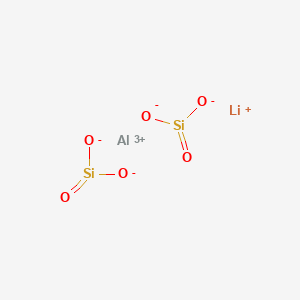
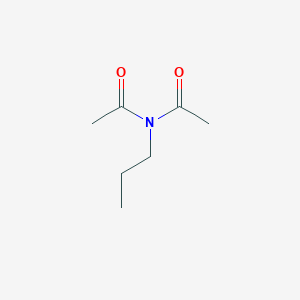
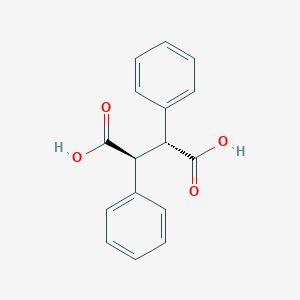
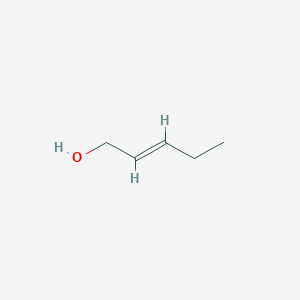
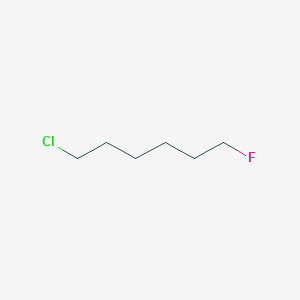
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
